molecular formula C19H21NO5S B4629445 METHYL 4-(4-METHOXYPHENYL)-5-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 4-(4-METHOXYPHENYL)-5-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4629445
M. Wt: 375.4 g/mol
InChI Key: LRAAAWRISNYHHS-UHFFFAOYSA-N
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Description

METHYL 4-(4-METHOXYPHENYL)-5-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a useful research compound. Its molecular formula is C19H21NO5S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-(4-methoxyphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate is 375.11404394 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity and Tumor Selectivity Compounds related to methyl 4-(4-methoxyphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate, such as 5-alkyl-2-amino-3-methylcarboxylate thiophenes, have shown pronounced anti-proliferative activity and selectivity towards specific tumor cell types, including leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 cells. These compounds exhibit cytotoxic rather than cytostatic activity, indicating their potential in cancer treatment by selectively targeting tumor cells without affecting healthy ones (Thomas et al., 2017).

Applications in Solar Energy Derivatives with thiophene cores have been utilized as hole-transporting materials (HTMs) in perovskite solar cells, achieving high power conversion efficiencies. Notably, compounds such as 2,3,4,5-tetra[4,4'-bis(methoxyphenyl)aminophen-4"-yl]-thiophene (H111) and 4,4',5,5'-tetra[4,4'-bis(methoxyphenyl)aminophen-4"-yl]-2,2'-bithiophene (H112) have shown to be effective HTMs, offering a more cost-effective and simpler synthesis alternative to conventional materials like spiro-OMeTAD, highlighting their significance in advancing solar energy technologies (Li et al., 2014).

Synthetic Chemistry and Material Science Research on similar molecules has led to the synthesis of novel classes of compounds with potential applications in material science and pharmaceuticals. For example, the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate showcases the versatility of these compounds in creating new materials with specific functions, ranging from biological activity to novel material properties (Koza et al., 2013).

Antibacterial and Antifungal Activities Thiophene-3-carboxamide derivatives related to the query compound have been found to exhibit antibacterial and antifungal activities. Their molecular structure, featuring a thiophene ring, contributes to their bioactivity, making them potential candidates for developing new antimicrobial agents. The specific interactions and mechanisms, such as intermolecular hydrogen bonding, play a crucial role in their biological efficacy (Vasu et al., 2005).

Properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-5-methyl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-11-15(12-6-8-13(23-2)9-7-12)16(19(22)24-3)18(26-11)20-17(21)14-5-4-10-25-14/h6-9,14H,4-5,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAAAWRISNYHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2CCCO2)C(=O)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 4-(4-METHOXYPHENYL)-5-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 4-(4-METHOXYPHENYL)-5-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 4-(4-METHOXYPHENYL)-5-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 4-(4-METHOXYPHENYL)-5-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 4-(4-METHOXYPHENYL)-5-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 4-(4-METHOXYPHENYL)-5-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

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